4,6-Dichloroisoindolin-1-one

Overview

Description

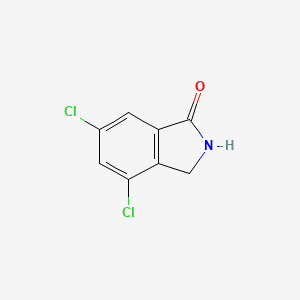

4,6-Dichloroisoindolin-1-one is a useful research compound. Its molecular formula is C8H5Cl2NO and its molecular weight is 202.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Ligand Potential

A study by Sharma and Sharma (2014) explored the use of substituted 4,6-dichloroindole-2-carboxylic acid analogs in anticonvulsant drug development. They used quantitative structure–activity relationship (QSAR) studies to identify potential therapeutic ligands for the glycine binding site of the N-methyl-d-aspartate receptor. This work indicates the potential of 4,6-dichloroisoindolin-1-one derivatives in the development of anticonvulsant drugs (Sharma & Sharma, 2014).

Anti-Plasmodium Properties

Mahmud, Shallangwa, and Uzairu (2020) conducted QSAR and molecular docking studies on 1,3-dioxoisoindoline-4-aminoquinolines. They demonstrated that these compounds have potential as antiplasmodium agents, indicating a role for this compound derivatives in malaria treatment (Mahmud, Shallangwa, & Uzairu, 2020).

Plant Growth Regulation

Reinecke (2004) studied the role of 4-chloroindole-3-acetic acid, a compound related to this compound, in plant growth. This work contributes to understanding how halogenated auxins, like this compound, can influence plant development (Reinecke, 2004).

Antimicrobial Activity

Bedair et al. (2006) explored the antimicrobial properties of compounds derived from (dioxoisoindolin-2-yl)phenylacetic acid. Their research demonstrates the potential of this compound derivatives in antimicrobial drug development (Bedair et al., 2006).

Antiproliferative Activity Against Cancer Cells

Lin et al. (2013) synthesized indolin-2-one derivatives and evaluated their antiproliferative activity against cancer cell lines, indicating the potential of this compound in cancer treatment (Lin et al., 2013).

AChE Inhibition in Alzheimer's Treatment

Andrade-Jorge et al. (2018) studied the inhibition of acetylcholinesterase (AChE) by dioxoisoindolines, suggesting the potential use of this compound derivatives in Alzheimer's disease treatment (Andrade-Jorge et al., 2018).

Inhibitors of Carbonic Anhydrase

Sethi et al. (2013) investigated derivatives of 4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl benzenesulfonamide as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes (Sethi et al., 2013).

Mechanism of Action

Target of Action

The primary target of 4,6-Dichloroisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .

Mode of Action

This compound interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction results in high binding affinity, which is crucial for the compound’s inhibitory action .

Biochemical Pathways

The inhibition of CDK7 by this compound affects the cell cycle regulation pathway . This disruption can lead to the halt of cell proliferation, which is a desirable effect in the treatment of cancer .

Pharmacokinetics

The compound has been shown to exhibithigh values of global softness and low values of global hardness and chemical potential . These properties suggest that the compound is a chemically reactive soft molecule, which could influence its bioavailability .

Result of Action

The inhibition of CDK7 by this compound leads to a disruption in cell cycle regulation, resulting in the halt of cell proliferation . This makes the compound a potential candidate for anti-cancer action .

Biochemical Analysis

Biochemical Properties

4,6-Dichloroisoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), which is crucial in regulating the cell cycle . The interaction between this compound and CDK7 involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting cell cycle progression.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of CDK7 by this compound can lead to altered cell cycle dynamics, affecting cell proliferation and survival . Additionally, it may impact gene expression by modulating transcriptional activity, thereby influencing various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK7, leading to enzyme inhibition. This inhibition disrupts the phosphorylation of target proteins involved in cell cycle regulation, ultimately affecting cell proliferation . Furthermore, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting CDK7 and modulating cell cycle progression. At higher doses, it may cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in specific metabolic pathways within cells. It interacts with enzymes and cofactors that facilitate its metabolism and clearance. The compound may affect metabolic flux and metabolite levels by modulating enzyme activity and altering metabolic pathways . Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and localization. Additionally, its distribution within different cellular compartments can influence its efficacy and function . Studies have shown that this compound can accumulate in specific tissues, affecting its overall bioavailability.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, cytoplasm, or other cellular structures can influence its interactions with biomolecules and its overall biological effects . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action.

Properties

IUPAC Name |

4,6-dichloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNMVGPIDSWXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2Cl)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611115 | |

| Record name | 4,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74572-30-8 | |

| Record name | 4,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74572-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)

![[4-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1321221.png)

![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)

![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)